molecular formula C14H11BrO2 B1340217 3-(Benzyloxy)-4-bromobenzaldehyde CAS No. 736992-48-6

3-(Benzyloxy)-4-bromobenzaldehyde

Cat. No.: B1340217
CAS No.: 736992-48-6
M. Wt: 291.14 g/mol
InChI Key: HOSUSGXCHZWIRM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromobenzaldehyde is an aromatic aldehyde derivative featuring a benzyloxy group at the 3-position and a bromine atom at the 4-position of the benzaldehyde ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure enables participation in cross-coupling reactions, nucleophilic substitutions, and condensation reactions.

Properties

IUPAC Name

4-bromo-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSUSGXCHZWIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478259
Record name 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736992-48-6
Record name 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-bromobenzaldehyde typically involves the bromination of 3-(Benzyloxy)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Oxidation: 3-(Benzyloxy)-4-bromobenzoic acid.

    Reduction: 3-(Benzyloxy)-4-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-bromobenzaldehyde is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromobenzaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, or functional groups. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
3-(Benzyloxy)-4-bromobenzaldehyde 3-OBn, 4-Br C₁₄H₁₁BrO₂ Cross-coupling precursor; crystallographic studies
4-(4-Bromobenzyloxy)benzaldehyde 4-OBz(Br), 4-CHO C₁₄H₁₁BrO₂ Suzuki-Miyaura coupling intermediate
3-Benzyloxy-4-methoxybenzaldehyde 3-OBn, 4-OMe C₁₅H₁₄O₃ Lower reactivity due to electron-donating OMe
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde 3-OBz(BrMe), 4-CHO, 3-OMe C₁₆H₁₅BrO₃ Crystal structure: Monoclinic (P21/c), Z=4
4-Benzyloxybenzaldehyde 4-OBn, 4-CHO C₁₄H₁₂O₂ Common precursor for fluorescent probes

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity of the aldehyde group, facilitating nucleophilic additions. Bromine also enables halogen bonding in crystal packing .
  • Electron-Donating Groups (e.g., OMe) : Reduce aldehyde reactivity but improve solubility in polar solvents .
  • Positional Isomerism : 3-Substituted analogs (e.g., 3-OBn) exhibit steric hindrance effects compared to 4-substituted derivatives, influencing reaction kinetics .

Crystallographic and Physical Properties

Crystal data for 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde reveal a monoclinic system (P21/c) with Z=4 and unit cell dimensions a = 14.275 Å, b = 11.791 Å, c = 8.7315 Å . In contrast, α-4-bromobenzaldehyde oxime (from ) crystallizes in a different system, emphasizing bromine's role in lattice stabilization via halogen bonding .

Biological Activity

3-(Benzyloxy)-4-bromobenzaldehyde, a compound with the chemical formula C14_{14}H11_{11}BrO2_2, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, biochemical pathways, and significant case studies highlighting its biological effects.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the 4-position of a benzene ring, with a benzyloxy group attached to the 3-position. This configuration is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Interaction with Enzymes:
Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can lead to altered pharmacokinetics and influence metabolic pathways in cells.

2. Modulation of Cell Signaling Pathways:
The compound has been shown to modulate key signaling pathways, particularly the MAPK/ERK pathway, which is vital for regulating cell proliferation and differentiation. This suggests potential applications in cancer treatment by influencing cell growth dynamics .

Pharmacokinetics

As a small organic molecule, this compound is expected to exhibit reasonable bioavailability. Its pharmacokinetic profile is influenced by factors such as solubility, stability, and the presence of transport mechanisms within biological systems.

Biochemical Pathways

The compound is involved in several metabolic pathways. It interacts with various enzymes, including cytochrome P450, affecting metabolic flux and altering metabolite levels. This interaction can significantly impact drug metabolism and efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity: In vitro tests demonstrated that this compound exhibits significant antibacterial activity against strains such as E. coli and Bacillus species, with minimum inhibitory concentration (MIC) values indicating potent effects.
  • Cell Proliferation Studies: Research highlighted its role in modulating the MAPK/ERK signaling pathway, suggesting implications in cancer biology .
  • Neurotoxicity Assessment: Animal model studies revealed that low doses of this compound may improve cognitive functions, while higher doses could lead to neurotoxic effects.

Data Tables

Study FocusFindingsReference
Antimicrobial ActivitySignificant antibacterial effects on E. coli
Cell ProliferationModulation of MAPK/ERK pathway
NeurotoxicityLow doses improve cognition; high doses toxic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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